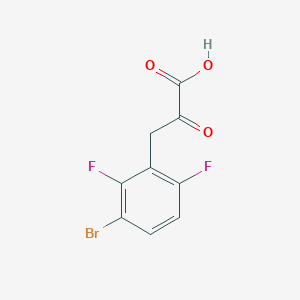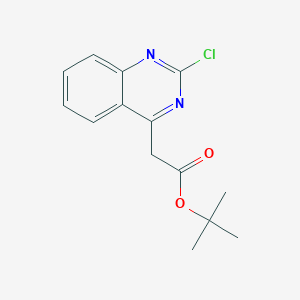
(6-Bromo-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Bromo-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone is a synthetic organic compound that features a pyridine ring substituted with a bromine atom and a methanone group attached to an azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position of the pyridine ring.
Formation of Azetidine Ring: The azetidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 3-hydroxypropylamine.
Coupling Reaction: The brominated pyridine and the azetidine derivative are coupled using a suitable coupling agent like a palladium catalyst under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Bromo-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(6-Bromo-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (6-Bromo-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone involves its interaction with specific molecular targets. The bromine atom and the hydroxyl group play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Chloro-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone: Similar structure with a chlorine atom instead of bromine.
(6-Fluoro-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone: Similar structure with a fluorine atom instead of bromine.
(6-Iodo-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (6-Bromo-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone imparts unique reactivity and binding properties compared to its halogen-substituted analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interaction with biological targets, making it distinct in its applications.
Eigenschaften
Molekularformel |
C9H9BrN2O2 |
|---|---|
Molekulargewicht |
257.08 g/mol |
IUPAC-Name |
(6-bromopyridin-3-yl)-(3-hydroxyazetidin-1-yl)methanone |
InChI |
InChI=1S/C9H9BrN2O2/c10-8-2-1-6(3-11-8)9(14)12-4-7(13)5-12/h1-3,7,13H,4-5H2 |
InChI-Schlüssel |
YLOJKZPNXRKMLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C(=O)C2=CN=C(C=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridazine](/img/structure/B13705480.png)


![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-5-methanol](/img/structure/B13705505.png)
![1-[1-(2,5-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13705512.png)

![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide](/img/structure/B13705517.png)


